![molecular formula C10H11NO5 B2872519 2,6-Dimethoxyanilino(oxo)acetic acid CAS No. 2097273-59-9](/img/structure/B2872519.png)
2,6-Dimethoxyanilino(oxo)acetic acid
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Overview
Description
2,6-Dimethoxyanilino(oxo)acetic acid is also referred to as [(2,6-dimethylphenyl)carbamoyl]formic acid . It is a compound with a molecular weight of 225.20 .
Molecular Structure Analysis
The empirical formula of 2,6-Dimethoxyanilino(oxo)acetic acid is C10H11NO5 . The SMILES string representation is O=C(C(O)=O)NC1=C(OC)C=CC=C1OC .Physical And Chemical Properties Analysis
2,6-Dimethoxyanilino(oxo)acetic acid is a powder . Its molecular weight is 225.20 .Scientific Research Applications
Synthesis and Structural Analysis
2,6-Dimethoxyanilino(oxo)acetic acid is implicated in the synthesis of various complex organic compounds, demonstrating its versatility in organic chemistry. For example, it is used in acetic acid-mediated multicomponent synthesis processes. This method allows for the creation of novel compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are studied for their physical and chemical properties through single-crystal XRD analysis and DFT studies. These compounds show promising applications due to their strong C–H⋯O and N–H⋯O interactions and potential binding abilities in biological receptors, highlighted by molecular docking studies suggesting efficacy against SARS-CoV-2 Mpro (Patel et al., 2022).
Catalysis and Reaction Mechanisms
The compound plays a role in catalysis and reaction mechanisms. For instance, in the presence of acetic acid, iron complexes catalyze the oxidation of olefins by H2O2 to yield epoxides, with acetic acid enhancing epoxidation efficiency. This process is significant for understanding the nature of metal-based oxidants in reactions and has implications for industrial applications where efficient and selective oxidation processes are required (Mas‐Ballesté & Que, 2007).
Environmental Applications
2,6-Dimethoxyanilino(oxo)acetic acid derivatives are investigated for environmental applications, such as wastewater treatment. Research into peracetic acid, a related compound, explores its effectiveness and stability for use in advanced oxidative processes by photocatalysis, demonstrating its potential for decomposing into acetic acid and molecular oxygen in water treatment scenarios. This insight into the behavior of peracetic acid under various conditions helps predict its efficiency and the products of its decomposition, making it a valuable tool for environmental cleanup (da Silva et al., 2019).
Oxidation Reactions and Synthesis of Antioxidants
Furthermore, 2,6-dimethoxyphenol, a compound related to 2,6-dimethoxyanilino(oxo)acetic acid, is utilized in enzymatic modifications to synthesize dimers with high antioxidant capacity. This process, involving laccase-mediated oxidation, produces compounds with significantly higher antioxidant capacity than the starting substrate. The study demonstrates the potential of enzymatic oxidation in creating bioactive compounds with enhanced functional properties, highlighting the broader applicability of dimethoxy compounds in generating valuable antioxidants for health and industrial applications (Adelakun et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(2,6-dimethoxyanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-6-4-3-5-7(16-2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULRRTNGXKPSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyanilino(oxo)acetic acid |
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